N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as CK-666, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have a significant impact on the cytoskeleton and actin dynamics in cells, making it a valuable tool for studying cell biology and disease mechanisms. In
Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, including compounds with structural similarities to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have been synthesized and characterized for their gelation behavior. These compounds, particularly those with methyl functionality, have shown the ability to form stable gels in ethanol/water and methanol/water mixtures. The gelation process is influenced by multiple non-covalent interactions, including π-π interactions and hydrogen bonding, which are crucial for the self-assembly of molecules into supramolecular structures. This property could have implications for the development of novel materials with specific mechanical and chemical properties for use in various applications, including drug delivery systems and the creation of responsive materials (Yadav & Ballabh, 2020).
Anticancer Activity
Compounds containing the thiazole and benzamide moieties have been evaluated for their anticancer activity. A study involving the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising anticancer effects against a panel of human cancer cell lines. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents. Molecular docking studies suggested a probable mechanism of action, while ADMET predictions supported their suitability as oral drug candidates. This highlights the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide derivatives in the development of new anticancer therapies (Tiwari et al., 2017).
Novel Compound Synthesis
Research into the synthesis of thiadiazolobenzamide derivatives, including structural analogs of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, has led to the discovery of compounds with potential biological activities. These studies have focused on the development of synthetic pathways for creating novel compounds that can form the basis for further pharmacological investigations. Such research contributes to expanding the chemical space available for the discovery of new therapeutic agents and materials with unique properties (Adhami et al., 2012).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGQWPJIUCJBIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.